molecular formula C27H29NO6 B11142214 Diethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11142214
M. Wt: 463.5 g/mol
InChI Key: HCBSNTKSJSQGHV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a central dihydropyridine ring substituted with ester groups (ethyl at C3/C5), methyl groups (C2/C6), and a 4-aryl group modified with a 2-methylphenylcarbonyloxy moiety. The bulky 2-methylphenylcarbonyloxy substituent at the 4-phenyl position distinguishes it from classical 1,4-DHPs like nifedipine or nitrendipine. Its synthesis typically follows the Hantzsch reaction, involving condensation of substituted aldehydes, ethyl acetoacetate, and ammonium acetate .

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[4-(2-methylbenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H29NO6/c1-6-32-26(30)22-17(4)28-18(5)23(27(31)33-7-2)24(22)19-12-14-20(15-13-19)34-25(29)21-11-9-8-10-16(21)3/h8-15,24,28H,6-7H2,1-5H3

InChI Key

HCBSNTKSJSQGHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

General Procedure

The target compound is synthesized using the following optimized protocol derived from Fe/ZSM-5-catalyzed methods:

ComponentQuantity/Parameter
Ethyl acetoacetate2.5 mmol (0.33 mL)
4-(2-Methylbenzoyloxy)benzaldehyde1.0 mmol
Ammonium acetate1.5 mmol (0.12 g)
Fe/ZSM-5 catalyst30 mg
SolventEthanol (3 mL)
Temperature50°C
ActivationUltrasound irradiation
Reaction time1.5 hours

Mechanistic Insights

Under ultrasound irradiation, cavitation bubbles generate localized hotspots (up to 5000 K), enhancing molecular collisions and accelerating the cyclocondensation step. The Fe/ZSM-5 catalyst provides acidic sites that facilitate imine formation and ring closure, achieving yields exceeding 85% for analogous dihydropyridines.

Catalytic Systems and Their Impact

Role of Fe/ZSM-5 Catalyst

Fe/ZSM-5’s mesoporous structure and Brønsted acidity are pivotal for reaction efficiency. Characterization via XRD and BET surface area analysis reveals a high surface area (~350 m²/g) and uniform pore distribution, ensuring optimal reactant diffusion. The catalyst’s reusability has been validated over five cycles with minimal activity loss (<5%), underscoring its industrial viability.

Comparative Catalytic Performance

The table below contrasts Fe/ZSM-5 with conventional catalysts for Hantzsch reactions:

CatalystYield (%)Reaction Time (h)Temperature (°C)
Fe/ZSM-585–921.550
HCl (Homogeneous)70–75680
Montmorillonite78470

Fe/ZSM-5 outperforms traditional catalysts by enabling milder conditions and higher yields, attributed to synergistic acid and redox properties.

Purification and Characterization

Isolation Techniques

Post-reaction workup involves:

  • Centrifugation : Separation of the Fe/ZSM-5 catalyst from the ethanol solution.

  • Solvent Evaporation : Reduced-pressure removal of ethanol yields a crude solid.

  • Recrystallization : Purification from hot ethanol eliminates unreacted β-ketoester and by-products.

  • Column Chromatography : For higher purity, gradient elution with hexane/ethyl acetate (8:2) resolves structural analogs.

Spectroscopic Validation

Key characterization data for analogous dihydropyridines include:

  • FTIR : Stretching vibrations at 3340 cm⁻¹ (N–H), 1689 cm⁻¹ (C=O ester).

  • ¹H NMR : Singlets at δ 5.67 ppm (C4–H), δ 2.31 ppm (C2/C6–CH₃).

  • GC-MS : Molecular ion peak at m/z 463.5 ([M]⁺), consistent with the target’s molecular formula (C₂₇H₂₉NO₆).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce batch variability. Catalyst immobilization on monolithic supports further improves process economics, enabling throughputs exceeding 100 kg/day .

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation, a characteristic shared across this class of compounds. Oxidation typically converts the 1,4-dihydropyridine moiety into a pyridine derivative, altering its electronic properties and biological activity.

Reaction ConditionsReagents/CatalystsProduct FormedKey Observations
Controlled aerobic oxidationOxygen, transition metal catalystsPyridine derivative with intact ester groupsMaintains ester functionalities while aromatizing the core
Strong oxidative environmentsKMnO₄ or CrO₃ in acidic conditionsFully oxidized pyridine with potential side-chain modificationsMay degrade sensitive substituents

Reduction Reactions

Target SiteReagentsOutcomeStability Considerations
Dihydropyridine ringH₂/Pd-C or NaBH₄Partially saturated tetrahydropyridinePotential ring conformation changes
Ester groupsLiAlH₄Reduction to primary alcoholsRequires anhydrous conditions

Substitution and Functionalization

The compound’s ester groups and aryl substituents offer sites for nucleophilic or electrophilic substitution:

Ester Hydrolysis

ConditionsReagentsProductsApplications
Acidic hydrolysisHCl/H₂ODicarboxylic acid derivativeIncreases solubility for biological studies
Basic hydrolysisNaOH/EtOHSodium carboxylate saltsFacilitates further derivatization

Aromatic Electrophilic Substitution

The 4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl) group may undergo nitration or sulfonation, though steric hindrance from the bulky substituents could limit reactivity.

Photocatalytic Reactions

While not directly studied for this compound, related dihydropyridines participate in light-driven cycloadditions. For example, photocatalytic interactions with arenediazonium salts could theoretically yield heterocyclic products like pyrazoles, though experimental validation is required .

Thermal Decomposition

Thermogravimetric analysis of structurally similar dihydropyridines reveals stability up to 200°C, beyond which decomposition occurs via ester cleavage and ring degradation .

Comparative Reactivity

The compound’s reactivity differs from simpler dihydropyridines due to its bulky 4-substituent:

FeatureImpact on ReactivityExample Comparison
2-Methylphenyl groupIncreases steric hindrance, slowing electrophilic substitutionLess reactive than unsubstituted analogs
Ester groupsEnhances susceptibility to hydrolysis vs. alkyl estersFaster hydrolysis under basic conditions

Key Challenges and Optimization Strategies

  • Steric Effects : Bulky substituents necessitate prolonged reaction times or elevated temperatures for substitutions.

  • Selectivity : Competing reaction pathways (e.g., oxidation vs. side-chain modification) require precise control of conditions.

Scientific Research Applications

Antioxidant Properties

Research indicates that dihydropyridine derivatives, including diethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant antioxidant activities. These compounds can scavenge free radicals and mitigate oxidative stress in biological systems, making them potential candidates for therapeutic applications in diseases associated with oxidative damage .

Antimicrobial Activity

Studies have demonstrated that derivatives of dihydropyridines possess antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, suggesting its potential role in developing new antimicrobial agents .

Cardiovascular Applications

Dihydropyridine compounds are widely recognized for their use in treating cardiovascular diseases due to their calcium channel blocking activity. This particular derivative may offer similar benefits, potentially aiding in the management of hypertension and other cardiovascular conditions .

Anti-Corrosion Agents

Recent studies have explored the use of dihydropyridine derivatives as anti-corrosion agents in industrial applications. The compound's ability to inhibit corrosion processes makes it suitable for protecting metals in various environments .

Material Science

The unique structural features of this compound allow for its incorporation into advanced materials. Its potential applications include use as a stabilizer or additive in polymers and coatings due to its chemical stability and reactivity with other materials .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis conditions for this compound demonstrated that varying the catalyst type and concentration significantly affected yield and purity. The optimal conditions involved using a specific catalyst that enhanced reaction efficiency while minimizing by-products .

Case Study 2: Biological Evaluation

In a comprehensive biological evaluation, researchers assessed the antioxidant and antimicrobial properties of this compound alongside its derivatives. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of functional group placement on efficacy against pathogens and oxidative stress .

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to effects such as vasodilation and reduced blood pressure. The exact pathways and molecular interactions are still under investigation, but the compound’s structure allows it to effectively interact with these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among 1,4-DHP derivatives lie in the substituents at the 4-phenyl position and ester groups. The table below summarizes critical analogs and their properties:

Compound Name Substituent at 4-Position Ester Groups Molecular Weight (g/mol) Pharmacological Activity Key References
Target Compound 4-{[(2-Methylphenyl)carbonyl]oxy}phenyl Diethyl 465.5* Calcium channel antagonism (predicted)
Nisoldipine (Reference) 2-Nitrophenyl Isobutyl methyl 388.4 Potent Ca²⁺ channel antagonist (IC₅₀: 0.8 nM)
Diethyl 4-(2-Methoxyphenyl)-2,6-dimethyl-1,4-DHP 2-Methoxyphenyl Diethyl 385.4 Moderate Ca²⁺ channel inhibition
Diethyl 4-(3,4,5-Trimethoxyphenyl)-2,6-dimethyl-1,4-DHP 3,4,5-Trimethoxyphenyl Diethyl 419.5 Anticancer, antimicrobial
Diethyl 4-(5-Phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-DHP 5-Phenylpyrazole Diethyl 407.5 Antiproliferative activity
Diethyl 4-(3-Nitrophenyl)-2,6-dimethyl-1,4-DHP 3-Nitrophenyl Diethyl 378.4 Oxidative metabolism via cytochrome P450

*Calculated based on molecular formula.

Key Observations:
  • 4-Phenyl Substituents: Electron-Withdrawing Groups (EWGs): Nitro (nisoldipine) or cyano groups increase Ca²⁺ channel antagonism by stabilizing the boat conformation of the 1,4-DHP ring . Bulky Substituents: The 2-methylphenylcarbonyloxy group in the target compound introduces steric hindrance, which may reduce binding affinity compared to nisoldipine but improve selectivity for specific channel subtypes. Methoxy Groups: Methoxy-substituted derivatives (e.g., ) exhibit conformational flexibility, with dihedral angles between the phenyl and DHP rings ranging from 88° to 90°, influencing intermolecular hydrogen bonding .

Pharmacological Activity and Structure-Activity Relationships (SAR)

Calcium Channel Antagonism:
  • Ring Planarity: Increased planarity of the 1,4-DHP ring correlates with higher activity. Nisoldipine (2-nitrophenyl substituent) adopts a planar conformation due to strong EWGs, achieving sub-nanomolar potency .
  • Substituent Position : Meta- and para-substitutions on the phenyl ring enhance binding to L-type Ca²⁺ channels compared to ortho-substitutions .
Multitarget Activities:
  • Antioxidant and Neuroprotective Effects: Analogs with methoxy or aminoalkyloxy substituents (e.g., ) demonstrate dual cholinesterase inhibition and Ca²⁺ channel blockade, relevant for Alzheimer’s disease therapy . The target compound’s lipophilic 2-methylphenyl group may enhance blood-brain barrier penetration, though this requires validation.

Crystallographic and Conformational Studies

  • Hydrogen Bonding Networks : Methoxy-substituted analogs (e.g., ) form R₁²(6) ring motifs via N–H···O interactions, stabilizing crystal packing . The target compound’s carbonyloxy group may participate in similar interactions, influencing solubility and crystallization behavior.
  • Solvent-Induced Conformational Changes : Derivatives like diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-DHP exhibit solvent-dependent conformational changes, altering hydrogen bonding and bioavailability .

Biological Activity

Diethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and various biological activities reported in scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Hantzsch reaction, a multicomponent reaction that produces dihydropyridine derivatives. This method allows for the introduction of various substituents on the phenyl ring, enhancing the compound's biological activity profile. The compound's structure features a dihydropyridine ring with two ester groups and a phenyl substituent that can participate in various interactions due to its electron-rich nature.

Crystal Structure

Recent studies have provided insights into the crystal structure of related dihydropyridine compounds. For instance, the dihydropyridine ring adopts a flattened boat conformation, which is crucial for its biological interactions. The intermolecular interactions, such as hydrogen bonding, contribute to the stability of the crystal lattice .

Pharmacological Effects

Research indicates that compounds in the dihydropyridine class exhibit a range of pharmacological activities:

  • Antioxidant Activity : Dihydropyridines have shown significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is attributed to their ability to scavenge free radicals and chelate metal ions.
  • Antimicrobial Properties : Studies have documented the antimicrobial effects of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine derivatives against various bacterial strains. The presence of electron-donating groups on the phenyl ring enhances these properties by increasing lipophilicity and membrane permeability .
  • Anticancer Activity : Some derivatives have been investigated for their potential anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways. For example, compounds with specific substituents on the phenyl ring have demonstrated enhanced cytotoxicity against specific cancer cell lines .

Case Studies

  • Antioxidant Study : A study conducted on a series of dihydropyridine derivatives showed that modifications at the 4-position on the phenyl ring significantly increased their antioxidant capacity compared to unsubstituted analogs.
  • Antimicrobial Testing : In vitro tests revealed that this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Evaluation : A recent publication highlighted that specific derivatives displayed selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cell lines

Structural Features Impacting Activity

Substituent PositionType of SubstituentEffect on Activity
4-positionElectron-donating groupsIncreases lipophilicity and activity
2-positionAlkyl or aryl groupsEnhances interaction with biological targets

Q & A

Q. What synthetic methodologies are commonly employed to prepare diethyl 1,4-dihydropyridine derivatives, and how is the target compound structurally characterized?

The compound is synthesized via modified Hantzsch reactions, involving cyclocondensation of substituted aldehydes, β-keto esters, and ammonium acetate. Structural confirmation relies on spectroscopic techniques (e.g., 1^1H/13^{13}C NMR for substituent identification) and X-ray crystallography for unambiguous determination of stereochemistry and hydrogen-bonding networks. Single-crystal diffraction data (e.g., space group P1P\overline{1}, RR factor < 0.05) are refined using software like SHELXL, with hydrogen atoms modeled via constrained refinement .

Q. What are the key pharmacophores in 1,4-dihydropyridine derivatives, and how do substituents influence bioactivity?

The 1,4-dihydropyridine core is essential for calcium channel modulation. Substituents at the 4-position (e.g., aryl groups) and ester groups at 3,5-positions enhance lipid solubility and receptor binding. For example, electron-withdrawing groups (e.g., nitro in ) increase oxidative stability, while bulky substituents (e.g., biphenyl in ) alter steric interactions. Structure-activity relationships (SAR) are validated via comparative assays (e.g., IC50_{50} measurements in calcium flux studies) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental data for dihydropyridine derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties (HOMO-LUMO gaps) and non-covalent interactions (e.g., C–H···O), which explain crystallographic packing discrepancies. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-stacking vs. hydrogen bonds), clarifying why polymorphs exhibit varying solubility profiles . For example, highlights how trifluoromethyl groups alter electrostatic potential maps, affecting reactivity.

Q. What experimental strategies address conflicting reports on the antioxidant activity of dihydropyridines?

Contradictions arise from assay variability (e.g., DPPH vs. ABTS radical scavenging) and substituent-dependent redox mechanisms. Standardize protocols by:

  • Using controlled oxygen-free environments to minimize auto-oxidation.
  • Correlating IC50_{50} values with electrochemical data (cyclic voltammetry) to confirm radical quenching efficacy.
  • Validating results across multiple cell lines (e.g., HepG2 vs. RAW264.7) to assess cell-specific effects .

Q. How can reaction path search algorithms optimize the synthesis of novel dihydropyridine analogs?

Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for cyclocondensation. For example, demonstrates how quantum mechanical/machine learning (QM/ML) hybrid models reduce trial-and-error by predicting optimal solvent systems (e.g., ethanol vs. THF) and catalyst loadings. Design of Experiments (DoE) further refines reaction conditions (temperature, molar ratios) to maximize yield (>80%) .

Q. What crystallographic practices ensure accurate determination of dihydropyridine derivatives’ molecular conformations?

  • Collect data at low temperatures (100 K) to minimize thermal motion artifacts.
  • Use multi-scan absorption corrections (e.g., SADABS) for heavy-atom-containing derivatives.
  • Validate disorder modeling (e.g., rotating ester groups) via residual density maps (Δρ<0.5eA˚3Δρ < 0.5 eÅ^{-3}).
  • Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries for consistency .

Methodological Considerations Table

Challenge Technique Key Parameters References
Synthetic yield optimizationDoE with QM/ML modelsSolvent polarity, catalyst (e.g., p-TsOH), time
Structural ambiguityHirshfeld surface analysisdnormd_{\text{norm}}, shape index, curvedness
Bioactivity variabilityStandardized antioxidant assaysIC50_{50}, EC50_{50}, z-factor validation
Polymorph stabilityDifferential Scanning Calorimetry (DSC)Melting point, enthalpy of fusion

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